molecular formula C11H13NO3S B2680713 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione CAS No. 65873-97-4

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B2680713
CAS No.: 65873-97-4
M. Wt: 239.29
InChI Key: NKRLTCMXHBFMHR-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione is a synthetic organic compound based on the thiazolidinedione (TZD) heterocyclic scaffold, which is characterized by a five-membered ring containing nitrogen and sulfur atoms . Thiazolidinedione derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological activities and mechanism of action . The primary research value of thiazolidinedione derivatives has historically been as insulin sensitizers and agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, making PPARγ a critical target for metabolic disease research . Beyond this well-established pathway, the TZD core structure is a versatile scaffold investigated for a much broader range of biological potentials. Recent scientific literature explores novel TZD hybrids for their antimicrobial and particularly their antimycobacterial activity , showing promise against Mycobacterium tuberculosis strains, including those that are drug-resistant . Furthermore, research indicates potential applications for TZD-based compounds as α-amylase inhibitors for managing post-prandial blood glucose levels, and as agents with antioxidant properties . The specific acetylphenyl substitution on the TZD core in this compound is a key structural feature that may be explored to modulate its electronic properties, binding affinity, and overall pharmacological profile, directing its activity toward a specific research pathway . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLTCMXHBFMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-acetylphenyl isothiocyanate with an appropriate amine under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex thiazolidine derivatives and heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with tailored properties. Various synthetic routes have been developed to produce this compound efficiently, often involving reactions with isothiocyanates and amines under mild conditions.

Biological Activities

Antimicrobial Properties
Research has indicated that 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving derivatives of thiazolidine-4-carboxylic acid amides demonstrated strong antiproliferative activity against melanoma and prostate cancer cells. The National Cancer Institute's screening revealed that certain derivatives inhibited the growth of multiple cancer cell lines effectively .

Antifungal Effects
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. This broad spectrum of biological activity positions it as a candidate for further pharmaceutical development .

Medical Applications

Therapeutic Potential
The compound is being explored for therapeutic applications in drug development. Its mechanism of action involves inhibition of specific enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. This suggests potential use in anti-inflammatory therapies.

Diabetes Management
Thiazolidine derivatives, including this compound, have been associated with antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism is similar to that of established antidiabetic drugs like pioglitazone and rosiglitazone .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and the synthesis of compounds with specific functionalities.

Case Studies

Study Focus Area Findings
Anticancer ActivityStrong inhibition of cancer cell proliferation across various lines.
Antimycobacterial ActivityHigh activity against Mycobacterium tuberculosis strains; potential as coadjuvants in TB treatment.
Antimicrobial EfficacyEffective against multiple bacterial and fungal strains; promising results compared to standard drugs.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), by binding to their active sites and preventing the formation of inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

To contextualize 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, we analyze its structural and functional distinctions from related thiazolidinedione derivatives. Key comparisons include substituent effects, molecular properties, and synthesis methodologies.

Structural and Functional Differences
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Acetylphenyl C₁₁H₁₁NO₃S 237.28 (calculated) Electron-withdrawing acetyl group; potential for hydrogen bonding.
2-(3-Amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione 3-Amino-4-chlorophenyl C₉H₁₁ClN₂O₂S 246.71 Chlorine (electron-withdrawing) and amino (electron-donating) groups; dual electronic effects.
2-(2-Nitrophenyl)-1,2-thiazolidine-1,1-dione 2-Nitrophenyl C₉H₁₀N₂O₄S 242.25 Nitro group (strong electron-withdrawing); meta-directing in reactions.
2-(2-Aminoethyl)-1,2-thiazolidine-1,1-dione hydrochloride Aminoethyl C₅H₉N₂O₂S·HCl 212.66 Hydrophilic aminoethyl side chain; hydrochloride salt enhances solubility.

Key Observations :

  • Electronic Effects: The acetyl group in the target compound is moderately electron-withdrawing, contrasting with the stronger electron-withdrawing nitro group in and the mixed effects of amino/chloro groups in .
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral acetylphenyl or nitrophenyl derivatives.
  • Reactivity: The para-substituted acetyl group may favor electrophilic substitution at specific positions, whereas nitro or amino groups direct reactions differently .

Biological Activity

2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, also known as a thiazolidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of an acetyl group, which enhances its reactivity and potential therapeutic applications. Below is a detailed exploration of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a thiazolidine ring with an acetylphenyl substituent. Its synthesis typically involves the reaction of 4-acetylphenyl isothiocyanate with an amine under mild conditions, often using solvents like ethanol or methanol and bases such as triethylamine to facilitate the reaction. The compound can be purified through recrystallization or chromatography to achieve high yields.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains by disrupting their cell wall synthesis through the inhibition of cytoplasmic Mur ligases . This mechanism is crucial for developing new antimicrobial agents.

2. Anticancer Properties

The compound has also demonstrated promising anticancer activity. Studies have reported that thiazolidine derivatives can induce apoptosis in cancer cells through several pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
Jurkat (leukemia)< 5Apoptosis via Bcl-2 modulation
HT-29 (colon)< 10Caspase activation
A-431 (skin)< 15Cell cycle arrest and apoptosis

3. Anti-inflammatory Effects

The compound has been identified as a potential anti-inflammatory agent by acting as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like COX and lipoxygenase (LOX), which play critical roles in inflammatory processes.
  • Receptor Modulation : It may interact with nuclear receptors such as PPAR-γ, influencing lipid metabolism and insulin sensitivity .
  • Oxidative Stress Reduction : It scavenges reactive oxygen species (ROS), contributing to its antioxidant properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies on Jurkat and HT-29 cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. The SAR analysis indicated that modifications to the phenyl ring could enhance activity against these cancer types .

Q & A

Q. What are the established synthetic routes for 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, and how can experimental design optimize yield and purity?

  • Methodological Answer : Synthetic routes typically involve cyclization reactions or condensation of precursors with thiazolidine-dione scaffolds. To optimize yield and purity, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interaction effects . Integrate reaction path search methods using quantum chemical calculations to predict feasible pathways, as demonstrated by the ICReDD framework, which accelerates experimental validation . Ensure compliance with safety protocols (e.g., pre-lab assessments for hazardous intermediates) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Use X-ray crystallography (single-crystal analysis) to resolve molecular packing and confirm stereochemistry, as applied in analogous thiazolidine-dione derivatives . Pair with NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) to assign proton environments and detect impurities. For vibrational analysis, FT-IR and Raman spectroscopy validate functional groups. Ensure sample homogeneity via HPLC-PDA and mass spectrometry (ESI-MS) for purity assessment.

Advanced Research Questions

Q. How can computational chemistry and quantum mechanical calculations be integrated with experimental data to elucidate reaction mechanisms?

  • Methodological Answer : Adopt the ICReDD framework , which combines quantum chemical reaction path searches (e.g., DFT calculations) with experimental feedback loops. For instance, compute activation energies for proposed intermediates and validate via kinetic studies (e.g., stopped-flow spectroscopy). Use microkinetic modeling to reconcile computational predictions with experimental rate data, resolving discrepancies in transition states .

Q. What advanced statistical methods resolve contradictory data in optimizing synthesis parameters?

  • Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to decouple confounding variables. For instance, if conflicting data arise from competing reaction pathways (e.g., byproduct formation), use response surface methodology (RSM) to map non-linear interactions between temperature and reagent stoichiometry . Cross-validate findings with Bayesian optimization to prioritize experimental conditions that maximize yield while minimizing side reactions .

Q. How should reactor design and process control parameters be tailored for scalable synthesis?

  • Methodological Answer : For scale-up, leverage continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for methodologies in optimizing residence time and mixing efficiency . Implement process analytical technology (PAT) tools (e.g., in-situ FT-IR probes) for real-time monitoring of reaction progression and intermediate stability .

Q. What frameworks analyze structural stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using DoE to simulate degradation pathways (e.g., thermal stress, humidity). Pair with molecular dynamics simulations to predict lattice energy changes in crystalline forms . For solution-phase stability, use UV-vis spectroscopy to track degradation kinetics under oxidative conditions, correlating results with computed bond dissociation energies .

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